![molecular formula C19H18Cl2N4O2S B2994202 N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1327218-67-6](/img/structure/B2994202.png)
N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide
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Description
N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N4O2S and its molecular weight is 437.34. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Synthesis
Compounds with structural similarities to N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide, such as various thiadiazole and piperidine derivatives, have been synthesized to explore their chemical properties and potential as bioactive molecules. For instance, the synthesis of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide showcases the intricate chemical reactions involved in producing such compounds, highlighting their structural complexity and the potential for diverse biological activities (Ismailova et al., 2014).
Antimicrobial and Antibacterial Activities
Research on derivatives of 1,3,4-thiadiazole has demonstrated significant antimicrobial and antibacterial properties. The synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole has led to the discovery of compounds with promising antibacterial and antifungal activities (Tamer & Qassir, 2019). Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and shown to exhibit antibacterial potentials, providing insights into the utility of these structural motifs in combating microbial infections (Iqbal et al., 2017).
Anticancer and Antitumor Activities
The exploration of thiadiazole derivatives extends into anticancer and antitumor research. The synthesis of various 1,3,4-thiadiazole and acetamide derivatives has been linked to antitumor evaluations, with some compounds exhibiting promising results against specific cancer cell lines. This suggests that structurally related compounds may hold potential as novel anticancer agents (Hamama et al., 2013).
Enzyme Inhibition and Pharmaceutical Applications
The design and synthesis of compounds with the thiadiazole moiety have also been aimed at enzyme inhibition, with potential pharmaceutical applications. For example, certain thiadiazole acetamide derivatives have shown inhibitory effects on acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), suggesting their utility in treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O2S/c20-13-3-1-4-14(17(13)21)22-16(26)11-25-8-6-12(7-9-25)18-23-24-19(28-18)15-5-2-10-27-15/h1-5,10,12H,6-9,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJSKKGUTBCAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)CC(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide |
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